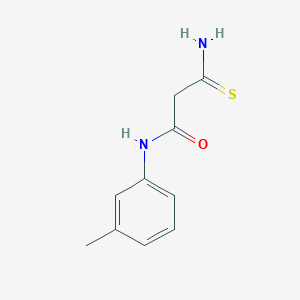
2-carbamothioyl-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-carbamothioyl-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C10H12N2OS and a molecular weight of 208.28 g/mol . This compound is characterized by the presence of a carbamothioyl group attached to an acetamide moiety, with a 3-methylphenyl substituent on the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamothioyl-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methylphenylamine with chloroacetyl chloride to form N-(3-methylphenyl)chloroacetamide. This intermediate is then reacted with potassium thiocyanate to yield the final product . The reaction conditions generally include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up the reaction, and ensuring safety and environmental compliance, would apply.
化学反応の分析
Types of Reactions
2-carbamothioyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-carbamothioyl-N-(3-methylphenyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological processes.
類似化合物との比較
Similar Compounds
N-(3-methylphenyl)acetamide: Lacks the carbamothioyl group.
2-carbamothioylacetamide: Lacks the 3-methylphenyl substituent.
N-(3-methylphenyl)thiourea: Contains a thiourea group instead of an acetamide moiety.
Uniqueness
2-carbamothioyl-N-(3-methylphenyl)acetamide is unique due to the presence of both a carbamothioyl group and a 3-methylphenyl substituent, which may confer distinct chemical and biological properties compared to similar compounds.
生物活性
2-Carbamothioyl-N-(3-methylphenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C10H12N2OS. The presence of a carbamothioyl group and a methylphenyl moiety contributes to its unique properties, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and exhibit antibacterial properties by disrupting bacterial cell wall synthesis or biofilm formation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of carbamothioyl compounds exhibit significant antimicrobial activity. For instance, N-(2,4-dimethylphenylcarbamothioyl)acetamide has shown effective inhibition against various bacterial strains with an IC50 value of 1.99 µM against AChE .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| N-(2,4-dimethylphenylcarbamothioyl)acetamide | E. coli | 1.99 |
| N-(4-methoxyphenylcarbamothioyl)acetamide | Pseudomonas aeruginosa | TBD |
Antibiofilm Activity
The ability of this compound to disrupt biofilm formation has been noted in several studies. Compounds with similar structures have been shown to reduce biofilm mass significantly in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
Case Studies
- Antibacterial Screening : A study screened various carbamothioyl derivatives against common bacterial strains. The results indicated that compounds with similar functional groups displayed promising antibacterial activity, particularly against Gram-positive bacteria .
- Enzyme Inhibition : Another investigation focused on the inhibitory effects of carbamothioyl derivatives on cholinesterase enzymes. The findings suggested that these compounds could serve as potential leads for developing new AChE inhibitors, which are crucial in treating neurodegenerative diseases .
特性
IUPAC Name |
3-amino-N-(3-methylphenyl)-3-sulfanylidenepropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-3-2-4-8(5-7)12-10(13)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCQQPZLJBHYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













